molecular formula C7H17NSi B14294695 1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine CAS No. 116458-08-3

1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine

Cat. No.: B14294695
CAS No.: 116458-08-3
M. Wt: 143.30 g/mol
InChI Key: QMHXMPQVHIGLBZ-UHFFFAOYSA-N
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Description

1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an amine group substituted with a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine typically involves the reaction of trimethylsilyl chloride with 2-methylprop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

(CH3)3SiCl+H2NCH2C(CH3)=CH2(CH3)3SiNHCH2C(CH3)=CH2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{NCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiNHCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{HCl} (CH3​)3​SiCl+H2​NCH2​C(CH3​)=CH2​→(CH3​)3​SiNHCH2​C(CH3​)=CH2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in bioconjugation and as a protective group for amines.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of silicone-based materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile intermediate in chemical reactions. The amine group can participate in hydrogen bonding and nucleophilic attacks, facilitating its use in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethyl-N-(2-methylprop-2-en-1-yl)silanamine: Unique due to the presence of both silicon and amine functionalities.

    Trimethylsilyl chloride: Lacks the amine group, used primarily as a silylating agent.

    2-methylprop-2-en-1-amine: Lacks the silicon atom, used as an intermediate in organic synthesis.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both silicon and amine groups. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

116458-08-3

Molecular Formula

C7H17NSi

Molecular Weight

143.30 g/mol

IUPAC Name

2-methyl-N-trimethylsilylprop-2-en-1-amine

InChI

InChI=1S/C7H17NSi/c1-7(2)6-8-9(3,4)5/h8H,1,6H2,2-5H3

InChI Key

QMHXMPQVHIGLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN[Si](C)(C)C

Origin of Product

United States

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